molecular formula C19H14N6O3 B2686487 N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzofuran-2-carboxamide CAS No. 2034349-35-2

N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzofuran-2-carboxamide

Cat. No.: B2686487
CAS No.: 2034349-35-2
M. Wt: 374.36
InChI Key: CTLPXAXALVSVGD-UHFFFAOYSA-N
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Description

“N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzofuran-2-carboxamide” is a complex organic compound. It contains several functional groups and rings, including a 1,2,4-oxadiazole ring, a 1,2,4-triazolo[4,3-a]pyridine ring, and a benzofuran ring .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the assembly of the 1,2,4-oxadiazole core at ambient temperature . The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds include a density of 1.45±0.1 g/cm3 . More specific properties of “this compound” are not available in the retrieved resources.

Scientific Research Applications

Synthesis and Characterization

Convenient Synthesis of Heterocyclic Compounds

The synthesis of pyrazolo[5,1-c]triazines, isoxazolo[3,4-d]pyrimidine, and pyridine derivatives containing the benzofuran moiety through reactions involving sodium salts of 5-hydroxy-l-benzofuran-2-ylpropenone showcases the versatility of heterocyclic compounds in medicinal chemistry and materials science (Abdelhamid, Fahmi, & Alsheflo, 2012).

Utility of 2‐Acetyl Benzofuran for Anticancer Agents

Research into the synthesis of benzofuran derivatives containing thiazole, thiadiazine, and pyridotriazolopyrimidine demonstrates the potential of these compounds in developing anticancer agents, highlighting the importance of heterocyclic compounds in drug discovery and development (Abdel-Aziem, 2017).

Biological Activities

Antimicrobial Activities

Studies on the synthesis and biological activity of triazolo[3,4-b][1,3,4]thiadiazole derivatives and their antibacterial and antifungal properties against various pathogens indicate the significance of these compounds in developing new antimicrobials (Patel & Patel, 2015).

Antitumor and Antimicrobial Activities

Research into enaminones as building blocks for the synthesis of substituted pyrazoles shows potential antitumor and antimicrobial activities, suggesting applications in cancer therapy and infection control (Riyadh, 2011).

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in various fields such as material science, medicinal chemistry, and high energy molecules .

Properties

IUPAC Name

N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N6O3/c1-11-21-19(28-24-11)13-6-4-8-25-16(22-23-17(13)25)10-20-18(26)15-9-12-5-2-3-7-14(12)27-15/h2-9H,10H2,1H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTLPXAXALVSVGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CNC(=O)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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